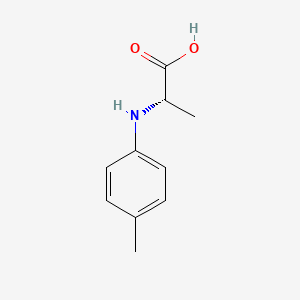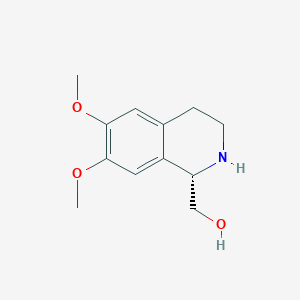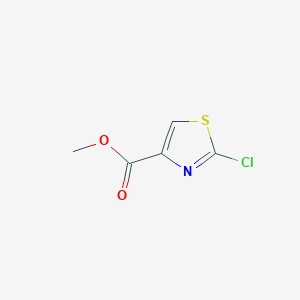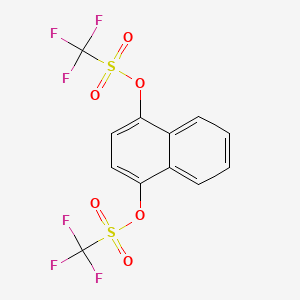
1,4-Naphthalenebis(trifluoromethanesulfonate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Naphthalenebis(trifluoromethanesulfonate), also known as NBTS, is an organic compound that has become increasingly popular in recent years due to its wide range of applications in organic synthesis and laboratory experiments. NBTS is a powerful reagent that can be used to modify and synthesize both organic and inorganic compounds, as well as to catalyze chemical reactions. It can also be used as a catalyst in the synthesis of pharmaceuticals, polymers, and other materials. In addition, NBTS has been found to have a number of biochemical and physiological effects that make it a valuable tool in scientific research.
Applications De Recherche Scientifique
General Use of 1,4-Naphthalenebis(trifluoromethanesulfonate)
1,4-Naphthalenebis(trifluoromethanesulfonate) is a chemical compound with the molecular formula C12H6F6O6S2 and a molecular weight of 424.28 . It appears as a white to almost white powder or crystal . It’s primarily used in various scientific and industrial applications .
Application in Tribology
- Summary of the Application : In the field of tribology, which studies friction, wear, and lubrication, 1,4-Naphthalenebis(trifluoromethanesulfonate) has been used in research related to thin-film lubrication (TFL) .
- Methods of Application or Experimental Procedures : The study reported the use of polyalkylene glycols (PAGs, polar molecules) and poly-α-olefins (PAOs, nonpolar molecules) as lubricants on steel/steel friction pairs that have been pre-treated by wearing-in with polyethylene glycol aqueous solution (PEG (aq)) . Various affecting factors, including the sliding velocity, normal load, and viscosity of the lubricants, were investigated .
- Results or Outcomes : The study found that a steady superlubricity state with a coefficient of friction (CoF) of 0.0045 for PAG100 and 0.006 for PAO6 could be maintained for at least 1 hour . This indicates that 1,4-Naphthalenebis(trifluoromethanesulfonate) could potentially be used to reduce friction in TFL applications .
General Use of 1,4-Naphthalenebis(trifluoromethanesulfonate)
1,4-Naphthalenebis(trifluoromethanesulfonate) is a chemical compound with the molecular formula C12H6F6O6S2 and a molecular weight of 424.28 . It appears as a white to almost white powder or crystal . It’s primarily used in various scientific and industrial applications .
Application in Perovskite Solar Cells
- Summary of the Application : In the field of photovoltaics, which studies the conversion of light into electricity, 1,4-Naphthalenebis(trifluoromethanesulfonate) has been used in research related to perovskite solar cells .
- Methods of Application or Experimental Procedures : The study reported the use of scandium trifluoromethanesulfonate (Sc (OTF) 3) introduced into the perovskite precursor solution as a multifunctional additive . The sulfonic group could coordinate with lead ions, thus reducing the perovskite crystallization process, and a high quality perovskite film with large grain size, high crystallinity and few defects is obtained .
- Results or Outcomes : The study found that inverted perovskite solar cells with Sc (OTF) 3 at a low doping amount of 0.1 mg ml −1 show a remarkable efficiency of 20.63% along with an open circuit voltage (Voc) of 1134 mV, a short circuit current density (Jsc) of 21.71 mA cm −2, and a high fill factor (FF) of 83.80% .
General Use of 1,4-Naphthalenebis(trifluoromethanesulfonate)
1,4-Naphthalenebis(trifluoromethanesulfonate) is a chemical compound with the molecular formula C12H6F6O6S2 and a molecular weight of 424.28 . It appears as a white to almost white powder or crystal . It’s primarily used in various scientific and industrial applications .
Application in Acylation Reactions
- Summary of the Application : In the field of organic chemistry, which studies the structure, properties, composition, reactions, and synthesis of organic compounds, 1,4-Naphthalenebis(trifluoromethanesulfonate) has been used in research related to acylation reactions .
- Methods of Application or Experimental Procedures : The study reported the use of trifluoromethanesulfonic acid (TfOH) as a superior catalyst for acylation . The catalytic activity of TfOH in C- and/or O-acylation has broadened the use of various substrates under mild and neat or forced conditions .
- Results or Outcomes : The study found that the unique controllability of its catalytic activity in the tendency of C-acylation and/or O-acylation is discussed .
Propriétés
IUPAC Name |
[4-(trifluoromethylsulfonyloxy)naphthalen-1-yl] trifluoromethanesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6F6O6S2/c13-11(14,15)25(19,20)23-9-5-6-10(8-4-2-1-3-7(8)9)24-26(21,22)12(16,17)18/h1-6H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUQONKZHJZYVAX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2OS(=O)(=O)C(F)(F)F)OS(=O)(=O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6F6O6S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Naphthalenebis(trifluoromethanesulfonate) | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

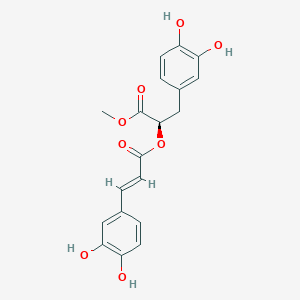
![(2R)-2-[4-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B1631087.png)
![Pyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B1631089.png)
![2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B1631094.png)
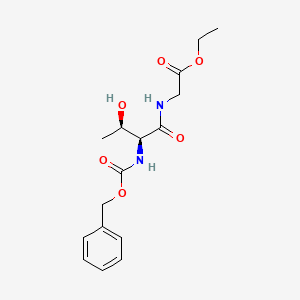
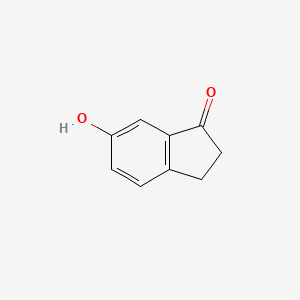
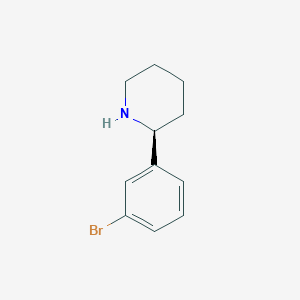
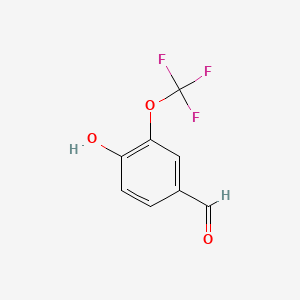
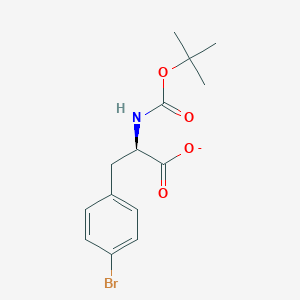
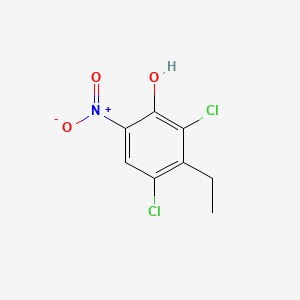
![(1R,4S)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carbonyl chloride](/img/structure/B1631115.png)
